![molecular formula C21H41NO5 B1250871 Mycestericin F](/img/structure/B1250871.png)
Mycestericin F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mycestericin F, also known as this compound, is a useful research compound. Its molecular formula is C21H41NO5 and its molecular weight is 387.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Immunosuppressive Properties
Mycestericin F has been identified as a highly effective immunosuppressant. It has demonstrated significant activity in suppressing lymphocyte proliferation in various assays, notably the mouse allogeneic mixed lymphocyte reaction (MLR). In comparative studies, this compound showed potency that was 10 to 100 times greater than cyclosporin A, a well-known immunosuppressant used in clinical settings for organ transplantation and autoimmune diseases .
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for this compound have been determined through various experimental setups. These values indicate the concentration required to inhibit 50% of the target biological activity, providing a quantitative measure of its potency.
Compound | IC50 Value (μM) |
---|---|
This compound | 0.5 - 1.0 |
Cyclosporin A | 5.0 - 10.0 |
This table illustrates the comparative potency of this compound relative to cyclosporin A, highlighting its potential for clinical applications in immunosuppression.
Synthesis and Structural Insights
The synthesis of this compound has been a subject of interest due to its complex structure and stereochemistry. The compound was first synthesized using a methodology developed by Shibasaki et al., which involved key steps such as stereoselective α-amination and subsequent transformations to achieve the desired stereochemical configuration .
Synthetic Pathway Overview
The total synthesis of this compound can be summarized in several key steps:
- Starting Material : The synthesis begins with readily available substrates that undergo transformations.
- Key Reactions : Electrophilic amination is employed to introduce nitrogen functionalities, which are crucial for the biological activity of the compound.
- Final Steps : Catalytic hydrogenation and acid hydrolysis are used to finalize the structure, yielding this compound in a pure form.
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy and safety profile of this compound. Research has indicated that specific structural features contribute significantly to its immunosuppressive activity.
Key Structural Features
- Hydroxy Group at C-4 : Studies suggest that this group does not significantly influence activity, indicating that modifications at this position may not enhance potency.
- Quaternary Stereogenic Center : The presence of this center is essential for maintaining the compound's biological function.
Potential Therapeutic Applications
Given its strong immunosuppressive properties, this compound holds promise for various therapeutic applications:
- Organ Transplantation : Due to its potency, it could serve as an alternative or adjunct therapy to existing immunosuppressants.
- Autoimmune Disorders : this compound may be beneficial in treating conditions where immune modulation is required.
Case Studies and Research Findings
Several studies have explored the applications and efficacy of this compound:
- A study conducted by Fujita et al. demonstrated its effectiveness in suppressing T-cell activation in vitro, showcasing its potential for preventing transplant rejection .
- Further research has indicated that derivatives of this compound may enhance its therapeutic profile by improving solubility or reducing side effects associated with immunosuppression .
属性
分子式 |
C21H41NO5 |
---|---|
分子量 |
387.6 g/mol |
IUPAC 名称 |
(2S,3S)-2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxoicosanoic acid |
InChI |
InChI=1S/C21H41NO5/c1-2-3-4-11-14-18(24)15-12-9-7-5-6-8-10-13-16-19(25)21(22,17-23)20(26)27/h19,23,25H,2-17,22H2,1H3,(H,26,27)/t19-,21-/m0/s1 |
InChI 键 |
JVVUMRUWQBAVNC-FPOVZHCZSA-N |
手性 SMILES |
CCCCCCC(=O)CCCCCCCCCC[C@@H]([C@@](CO)(C(=O)O)N)O |
规范 SMILES |
CCCCCCC(=O)CCCCCCCCCCC(C(CO)(C(=O)O)N)O |
同义词 |
mycestericin F mycestericin G |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。